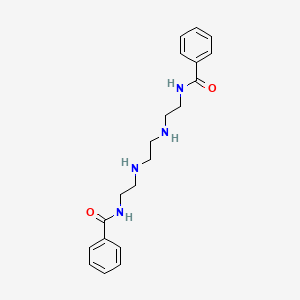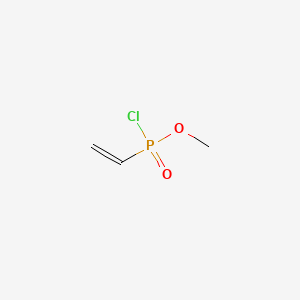![molecular formula C9H9ClF3NO B13410427 Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]- CAS No. 883107-43-5](/img/structure/B13410427.png)
Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoroethoxy group attached to the pyridine ring. The trifluoroethoxy group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a chloromethylating agent, followed by the introduction of the trifluoroethoxy group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and reduce the risk of side reactions that could lead to impurities.
Análisis De Reacciones Químicas
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions:
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be compared with other similar compounds, such as:
2-Chloromethyl-3-methyl-4-ethoxy-pyridine: This compound lacks the trifluoro group, which may result in different chemical and biological properties.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-benzene: The substitution of the pyridine ring with a benzene ring can lead to different reactivity and applications.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-thiophene: The replacement of the pyridine ring with a thiophene ring can alter the compound’s electronic properties and reactivity.
The uniqueness of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine lies in its combination of functional groups and the presence of the trifluoroethoxy group, which imparts distinct properties that are valuable in various applications.
Propiedades
Número CAS |
883107-43-5 |
|---|---|
Fórmula molecular |
C9H9ClF3NO |
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-methyl-4-(trifluoromethoxymethyl)pyridine |
InChI |
InChI=1S/C9H9ClF3NO/c1-6-7(5-15-9(11,12)13)2-3-14-8(6)4-10/h2-3H,4-5H2,1H3 |
Clave InChI |
KFLADJAZOWCOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1CCl)COC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)

![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)


![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)

![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)

